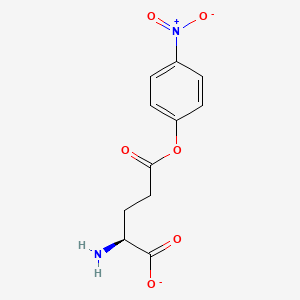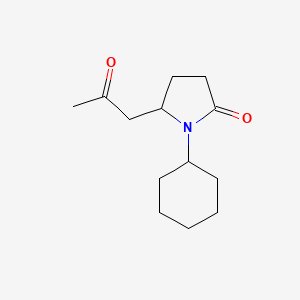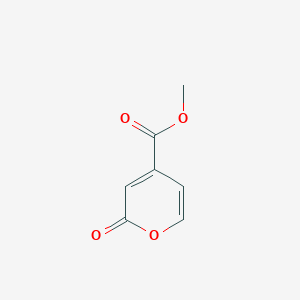
2H-Pyran-4-carboxylic acid, 2-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-4-carboxylic acid, 2-oxo-, methyl ester is an organic compound with the molecular formula C7H6O4 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-carboxylic acid, 2-oxo-, methyl ester typically involves the esterification of 2H-Pyran-4-carboxylic acid, 2-oxo-. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
2H-Pyran-4-carboxylic acid, 2-oxo-+MethanolH2SO42H-Pyran-4-carboxylic acid, 2-oxo-, methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The process involves the continuous mixing of reactants and catalysts, followed by separation and purification of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-4-carboxylic acid, 2-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups, such as amines or halides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require nucleophiles like ammonia (NH3) or halide ions (Cl-, Br-).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines, halides, or other substituted derivatives.
Applications De Recherche Scientifique
2H-Pyran-4-carboxylic acid, 2-oxo-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-Pyran-4-carboxylic acid, 2-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester
- 2-Oxo-2H-pyran-6-carboxylic acid
- 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid
Uniqueness
2H-Pyran-4-carboxylic acid, 2-oxo-, methyl ester is unique due to its specific structural features and reactivity. Its ester group provides versatility in chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities distinguish it from other similar compounds.
Propriétés
Numéro CAS |
59776-81-7 |
|---|---|
Formule moléculaire |
C7H6O4 |
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
methyl 2-oxopyran-4-carboxylate |
InChI |
InChI=1S/C7H6O4/c1-10-7(9)5-2-3-11-6(8)4-5/h2-4H,1H3 |
Clé InChI |
ZVBIVNVVZJFVIQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=O)OC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
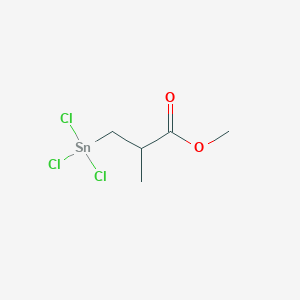
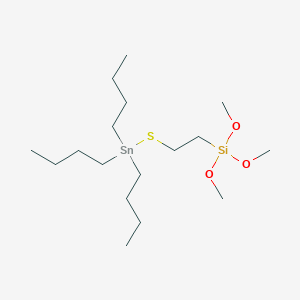
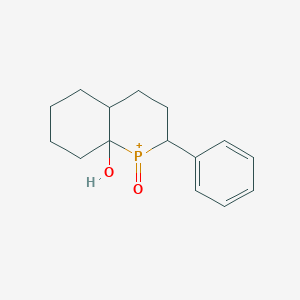
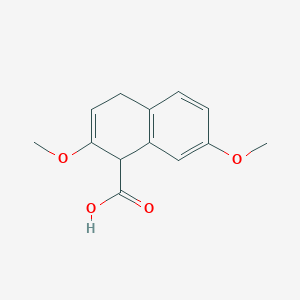
![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
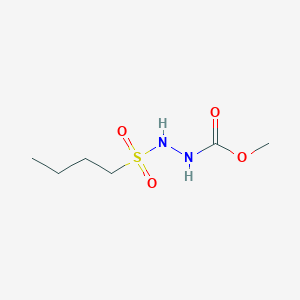
![2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14615354.png)

![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
